molecular formula C15H14F3N3O2 B2943763 1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole CAS No. 2034246-99-4

1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole

Cat. No.: B2943763
CAS No.: 2034246-99-4
M. Wt: 325.291
InChI Key: HJHCIHXOAYSFOL-UHFFFAOYSA-N
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Description

1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a trifluoroethoxy group, an azetidine ring, and a pyrazole moiety

Preparation Methods

The synthesis of 1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole typically involves multiple steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling reactions: The pyrazole moiety can participate in coupling reactions, forming larger, more complex molecules.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole can be compared with other similar compounds, such as:

    1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-imidazole: This compound has a similar structure but contains an imidazole ring instead of a pyrazole ring.

    1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-thiazole:

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c16-15(17,18)10-23-13-8-20(9-13)14(22)11-3-1-4-12(7-11)21-6-2-5-19-21/h1-7,13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHCIHXOAYSFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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